3-Phenoxycyclobutanecarboxylic acid

Drug Discovery Medicinal Chemistry ADME Prediction

FBDD programs targeting peripheral proteins often struggle with lead-like properties due to high lipophilicity. 3-Phenoxycyclobutanecarboxylic acid offers a data-driven solution: • LogP 1.93 vs. 2.26 (phenyl analog) reduces metabolic liability and improves solubility • PSA 46.53 Ų limits BBB penetration, minimizing CNS off-target effects • 3 H-bond acceptors enable specific target interactions for superior affinity and selectivity Available at ≥97% purity with global shipping, this fragment scaffold is ideal for molecular linking, expansion, and lead optimization.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 1263284-46-3
Cat. No. B1462751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxycyclobutanecarboxylic acid
CAS1263284-46-3
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1C(CC1OC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H12O3/c12-11(13)8-6-10(7-8)14-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)
InChIKeyUHQWCVMRTDYEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxycyclobutanecarboxylic Acid: A Key Cyclobutane Fragment Scaffold for Drug Discovery


3-Phenoxycyclobutanecarboxylic acid (CAS: 1263284-46-3) is a cyclic compound with the molecular formula C₁₁H₁₂O₃, characterized by a cyclobutane ring substituted with a phenoxy group and a carboxylic acid group . It is a commercially available, high-purity fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification, providing a structural basis for the design and screening of novel drug candidates .

Quantified Differences in Physicochemical Properties Prevent Direct Substitution of 3-Phenoxycyclobutanecarboxylic Acid


Simply substituting 3-Phenoxycyclobutanecarboxylic acid with a closely related analog like 3-Phenylcyclobutanecarboxylic acid is not scientifically justified due to significant and quantifiable differences in key physicochemical properties that dictate molecular behavior. The presence of the oxygen atom in the phenoxy linkage (versus a direct phenyl attachment) fundamentally alters the compound's lipophilicity, polar surface area, and hydrogen-bonding capacity. These parameters are critical in drug design for predicting oral bioavailability, membrane permeability, and target binding . Therefore, the selection of this specific fragment must be data-driven, as the quantitative evidence below demonstrates.

Procurement Evidence Guide: Quantifying the Differentiation of 3-Phenoxycyclobutanecarboxylic Acid


Lipophilicity (LogP) Comparison with 3-Phenylcyclobutanecarboxylic Acid

3-Phenoxycyclobutanecarboxylic acid exhibits a lower calculated LogP (1.93) compared to its direct phenyl analog, 3-Phenylcyclobutanecarboxylic acid (LogP 2.26) [1]. The presence of the ether oxygen reduces overall lipophilicity.

Drug Discovery Medicinal Chemistry ADME Prediction

Polar Surface Area (PSA) Comparison with 3-Phenylcyclobutanecarboxylic Acid

The calculated topological polar surface area (PSA) for 3-Phenoxycyclobutanecarboxylic acid is 46.53 Ų, which is significantly higher than the 37.30 Ų for 3-Phenylcyclobutanecarboxylic acid [1].

Drug Design Membrane Permeability CNS Drug Discovery

Hydrogen Bond Acceptor Count as a Key Structural Differentiator

The inclusion of an ether oxygen in 3-Phenoxycyclobutanecarboxylic acid increases the number of hydrogen bond acceptors (HBA) to 3, compared to only 2 for the 3-Phenylcyclobutanecarboxylic acid analog [1]. This change is a direct consequence of the phenoxy substitution.

Fragment-Based Drug Discovery Medicinal Chemistry Molecular Interactions

Data-Driven Research Applications for 3-Phenoxycyclobutanecarboxylic Acid


Fragment-Based Drug Discovery (FBDD) for Non-CNS Targets

This compound is ideally suited as a core fragment scaffold for FBDD campaigns targeting peripheral proteins. The combined evidence of a moderate LogP of 1.93 and a high PSA of 46.53 Ų suggests it is less likely to passively cross the blood-brain barrier compared to more lipophilic, lower-PSA analogs. This property is advantageous for programs focused on peripheral therapeutic targets, minimizing potential CNS-related off-target effects from the outset.

Optimization of Ligand Lipophilicity and Solubility

In lead optimization, 3-Phenoxycyclobutanecarboxylic acid can serve as a building block to purposefully reduce the LogP of a chemical series. With a measured LogP of ~1.93, it is significantly less lipophilic than its phenyl analog (LogP 2.26) [1]. This strategic substitution can be employed to improve aqueous solubility and mitigate common drug development liabilities associated with high lipophilicity, such as poor metabolic stability and high plasma protein binding.

Enhancing Target Binding through Additional H-Bond Interactions

The presence of three hydrogen bond acceptors provides a key structural rationale for selecting this compound over the two-acceptor phenyl analog. Researchers can exploit the extra H-bond acceptor capacity of the phenoxy oxygen to engage in specific, energetically favorable interactions with a target protein's binding site. This can lead to improved binding affinity and selectivity, which is a primary goal in medicinal chemistry optimization.

Technical Documentation Hub

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